Copper(ii)diammoniumchloridedihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

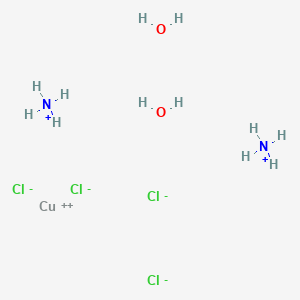

Copper(II) diammonium chloride dihydrate, with the molecular formula $(NH4)2CuCl4·2H2O$ (CAS: 10060-13-6), is a coordination compound characterized by its blue-green crystalline structure . It has a molecular weight of 277.46 g/mol and a density of 1.993 g/cm³ . The compound is soluble in water, acids, and alcohols, making it versatile for analytical and industrial applications . Key uses include serving as a catalyst, analytical reagent, and precursor in inorganic synthesis . Its structure incorporates ammonium ions, which influence its solubility and reactivity compared to simpler copper salts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(ii)diammoniumchloridedihydrate can be synthesized through a two-step process. Initially, insoluble dicopper(ii) dihydroxide-carbonate (basic copper carbonate) is prepared by reacting copper(ii) sulfate pentahydrate with sodium hydrogen carbonate. The resulting basic copper carbonate is then reacted with hydrochloric acid to form copper(ii) chloride dihydrate .

Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(ii) salts of weak acids with hydrochloric acid. The process involves heating the copper(ii) sulfate solution, adding sodium hydrogen carbonate to form a precipitate, and then reacting the precipitate with hydrochloric acid to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Copper(ii)diammoniumchloridedihydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Copper(ii) ions can be reduced to copper(i) ions or oxidized to copper(iii) ions under specific conditions.

Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of copper are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium thiosulfate.

Substitution: Ammonia or other ligands that can coordinate with copper.

Major Products Formed:

Oxidation: Copper(iii) complexes.

Reduction: Copper(i) complexes.

Substitution: Various copper(ii) complexes with different ligands.

Scientific Research Applications

Analytical Chemistry

Iron Determination in Steel

Copper(II) diammonium chloride dihydrate is employed in analytical chemistry, particularly for determining iron content in steel. This method utilizes the compound's ability to form complex ions with iron, facilitating accurate quantification through spectrophotometric techniques.

Coatings and Inks

The compound serves as a pigment and catalyst in coatings and printing inks. Its unique properties enhance adhesion and durability, making it suitable for various substrates including rubber, glass, and leather.

Antimicrobial Applications

Copper compounds are recognized for their antimicrobial properties. Copper(II) diammonium chloride dihydrate has been investigated for use in antimicrobial coatings, particularly in healthcare settings to reduce infection rates on high-touch surfaces.

Case Study: Mejiro Day Care Center

A case study at the Mejiro Day Care Center in Hachioji, Japan, demonstrated the effectiveness of copper-based materials in creating a germ-free environment for children. The installation of copper touch surfaces significantly reduced microbial load, contributing to enhanced infection control measures .

Cosmetic Formulations

In the cosmetic industry, Copper(II) diammonium chloride dihydrate is used as a stabilizing agent and colorant in formulations. Its solubility and compatibility with various ingredients make it a valuable component in skin care products.

Table: Common Applications of Copper(II) Diammonium Chloride Dihydrate

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | Iron content determination in steel |

| Coatings and Inks | Pigment and catalyst |

| Antimicrobial Coatings | Infection control on surfaces |

| Cosmetics | Stabilizing agent and colorant |

Biological Research

Recent studies have explored the potential of copper complexes as antiviral agents. For example, research on copper(II)-imidazole derivatives has shown promising antiviral activity against dengue virus type 2 (DENV-2), indicating that copper compounds may have broader applications in medicinal chemistry .

Mechanism of Action

The mechanism by which copper(ii)diammoniumchloridedihydrate exerts its effects involves its ability to generate reactive oxygen species (ROS) and intercalate with DNA. This leads to oxidative stress and DNA damage, which can result in antibacterial and antiproliferative effects . The compound’s interaction with molecular targets such as DNA and proteins is crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Copper Compounds

Copper(II) Chloride Dihydrate ($CuCl2·2H2O$)

Molecular Formula : $CuCl2·2H2O$ (CAS: 10125-13-0)

Key Differences :

- Composition : Lacks ammonium ions, resulting in distinct solubility profiles.

- Applications : Widely used as a catalyst in organic reactions (e.g., deprotection of TBDMS groups ), antiviral agent against DENV-2 (IC₅₀ = 0.13 µg/mL ), and oxidizing agent in plating processes .

- Safety : Requires stringent handling due to its acidic pH (3–3.5) and corrosivity .

Mechanistic Insight : The absence of ammonium ions in $CuCl2·2H2O$ reduces its compatibility with ammonia-sensitive reactions, while its simpler structure enhances reactivity in oxidation processes .

Copper(II) Ammonium Sulfate Hexahydrate ($(NH4)2Cu(SO4)2·6H_2O$)

Molecular Formula : $(NH4)2Cu(SO4)2·6H_2O$

Key Differences :

- Anion : Sulfate instead of chloride, altering solubility and crystal lattice energy.

- Applications : Primarily used in electroplating and as a mordant in dyeing .

Functional Contrast : Sulfate’s lower electronegativity compared to chloride reduces the compound’s Lewis acidity, limiting its catalytic utility in certain reactions .

Copper(II) Sulfate Pentahydrate ($CuSO4·5H2O$)

Molecular Formula : $CuSO4·5H2O$ (CAS: 7758-99-8)

Key Differences :

- Bioavailability : Sulfate enhances agricultural utility as a fungicide and soil additive .

- Structure : Lacks ammonium, affecting coordination chemistry.

| Property | $(NH4)2CuCl4·2H2O$ | $CuSO4·5H2O$ |

|---|---|---|

| Anion | Chloride | Sulfate |

| Applications | Laboratory synthesis | Agriculture, electroplating |

| Toxicity | Moderate | High aquatic toxicity |

Environmental Impact : $CuSO4·5H2O$’s sulfate anion contributes to environmental persistence, whereas chloride salts like $(NH4)2CuCl4·2H2O$ degrade more readily .

Copper Oxychloride ($3Cu(OH)2·CuCl2$)

Molecular Formula : $3Cu(OH)2·CuCl2$ (CAS: 1332-40-7)

Key Differences :

- Structure : Hydroxyl groups confer lower solubility and stability in acidic conditions .

- Applications : Used as a fungicide and in pigment production .

| Property | $(NH4)2CuCl4·2H2O$ | $3Cu(OH)2·CuCl2$ |

|---|---|---|

| Solubility | High in polar solvents | Insoluble in water |

| Stability | Stable in aqueous solutions | Degrades in acidic environments |

Functional Role : The hydroxyl groups in copper oxychloride limit its reactivity in aqueous systems compared to the ammonium chloride variant .

Biological Activity

Copper(II) diammonium chloride dihydrate, also known as cupric diammonium chloride, is a coordination compound that exhibits various biological activities. This article explores its synthesis, characterization, and biological applications, particularly in antimicrobial and anticancer contexts.

Synthesis and Characterization

Copper(II) diammonium chloride dihydrate can be synthesized through the reaction of copper(II) chloride with ammonia in an aqueous solution. The resulting product is characterized using techniques such as:

- Infrared Spectroscopy (IR) : To identify functional groups and confirm the presence of ammonium and chloride ions.

- Ultraviolet-Visible Spectroscopy (UV-Vis) : To study the electronic transitions within the copper complex.

- Thermal Analysis : To determine the stability of the compound under various temperatures.

Antimicrobial Properties

Copper(II) complexes, including copper(II) diammonium chloride dihydrate, have been extensively studied for their antimicrobial properties. Research indicates that these complexes exhibit significant antibacterial activity against various strains of bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 18 | |

| Proteus mirabilis | 22 |

The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

Recent studies have highlighted the potential of copper(II) diammonium chloride dihydrate in cancer therapy. The compound has shown cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and T98G (glioblastoma). The observed effects include:

- Induction of cell cycle arrest at sub-G1 and G2/M phases.

- Enhancement of cytotoxic effects when used in combination with chemotherapeutic agents such as etoposide and 5-fluorouracil.

The IC50 values for these activities are reported to be significantly lower than those for free ligands, indicating a higher potency of the copper complex.

| Cell Line | IC50 (μg/mL) | Effect |

|---|---|---|

| HepG2 | 5.04 | Sub-G1 arrest |

| T98G | 14.89 | G2/M arrest |

| Normal Cells | >100 | Non-cytotoxic |

Case Studies

- Antimicrobial Efficacy : A study conducted on various copper complexes, including copper(II) diammonium chloride dihydrate, demonstrated superior antibacterial activity compared to their corresponding metal salts. The enhanced activity is attributed to the extensive conjugation effects observed in metal complexes .

- Toxicological Insights : A case report on copper intoxication highlighted the potential risks associated with copper compounds. While this does not directly relate to copper(II) diammonium chloride dihydrate, it underscores the importance of understanding both therapeutic benefits and toxicological profiles when dealing with copper-based compounds .

Q & A

Q. Basic: What methods are recommended for synthesizing high-purity Copper(II) diammonium chloride dihydrate?

Methodological Answer:

- Solution-based synthesis : React stoichiometric amounts of CuCl₂·2H₂O and NH₄Cl in aqueous medium under controlled pH (5–6) to favor the formation of [Cu(NH₃)₂Cl₂]·2H₂O. Excess NH₄Cl ensures ammonia coordination and prevents hydroxide precipitation .

- Purification : Recrystallize from ethanol-water mixtures to remove unreacted salts. Monitor purity via elemental analysis (C, H, N) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for Cu content .

- Critical parameters : Maintain reaction temperature below 40°C to avoid decomposition of NH₄Cl and ensure ligand stability .

Q. Basic: How can the structural integrity of Copper(II) diammonium chloride dihydrate be confirmed post-synthesis?

Methodological Answer:

- X-ray diffraction (XRD) : Compare experimental patterns with reference data (JCPDS/ICDD) to confirm crystallinity and unit cell parameters. Peaks at 2θ = 15.3°, 20.8°, and 30.5° are characteristic of the dihydrate form .

- FTIR spectroscopy : Identify NH₄⁺ stretching (~3150 cm⁻¹) and Cu-Cl vibrations (~480 cm⁻¹). The absence of OH stretches (~3450 cm⁻¹) confirms minimal hydroxide contamination .

- Thermogravimetric analysis (TGA) : Observe mass loss at ~110°C (dehydration) and ~250°C (NH₃ release), aligning with theoretical weight losses .

Q. Advanced: How do variations in synthesis conditions affect the coordination geometry of copper in this compound?

Methodological Answer:

- pH dependence : At pH < 5, Cu²⁺ may form [Cu(H₂O)₆]²⁺ instead of ammonia complexes, leading to mixed phases. At pH > 7, hydroxide species (e.g., Cu(OH)₂) dominate .

- Ammonia concentration : Excess NH₄Cl stabilizes the diammine complex ([Cu(NH₃)₂]²⁺), while low concentrations favor monodentate or distorted geometries. UV-Vis spectroscopy (d-d transitions at ~800 nm) can monitor coordination changes .

- Temperature effects : Elevated temperatures (>50°C) promote ligand dissociation, resulting in amorphous CuCl₂ impurities .

Q. Advanced: What analytical approaches resolve contradictions in reported thermal decomposition profiles?

Methodological Answer:

- Controlled atmosphere TGA : Perform under N₂ vs. air to distinguish between dehydration (H₂O loss at 110°C) and oxidative decomposition (Cl₂ release above 250°C) .

- Differential scanning calorimetry (DSC) : Identify endothermic (dehydration) vs. exothermic (oxidation) events. Conflicting literature reports often arise from differing atmospheric conditions .

- In situ XRD : Track phase transitions during heating to correlate mass loss with structural changes (e.g., anhydrous CuCl₂ formation at ~250°C) .

Q. Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers with desiccants (silica gel) to prevent hydration/dehydration cycles. Avoid exposure to humidity (>60% RH) .

- Handling : Use inert gloves (nitrile) to prevent moisture absorption and skin irritation. Work under fume hoods to minimize inhalation of NH₃ vapors during decomposition .

- Stability monitoring : Conduct periodic XRD and Karl Fischer titration to detect crystallinity loss or water content changes .

Q. Advanced: How can spectroscopic data be interpreted to assess electronic transitions in this complex?

Methodological Answer:

- UV-Vis spectroscopy : The d-d transition band at ~800 nm (ε ~100 L·mol⁻¹·cm⁻¹) corresponds to the distorted octahedral geometry of [Cu(NH₃)₂Cl₂]. Shifts to ~650 nm indicate tetrahedral coordination impurities .

- Electron spin resonance (ESR) : Axial symmetry parameters (g∥ ≈ 2.4, g⊥ ≈ 2.1) confirm the Jahn-Teller distorted Cu²⁺ center. Hyperfine splitting (A∥ ≈ 140 G) differentiates NH₃ vs. H₂O ligands .

- X-ray photoelectron spectroscopy (XPS) : Cu 2p₃/₂ peaks at 934.5 eV (Cu²⁺) and satellite features confirm oxidation state. N 1s peaks at 399.8 eV verify NH₃ coordination .

Q. Advanced: What role does this compound play in environmental remediation studies, such as heavy metal adsorption?

Methodological Answer:

- Precursor for adsorbents : Thermal decomposition yields CuO nanoparticles, which functionalize biochar or silica for Pb²⁺/Cd²⁺ removal. Surface area (BET) and pore size distribution (BJH) correlate with adsorption capacity .

- Competitive ion studies : In multi-metal systems (e.g., Cu²⁺, Ni²⁺), ligand displacement reactions (NH₃ vs. H₂O) alter selectivity. ICP-MS quantifies binding affinities .

- Regeneration : Desorption with HNO₃ (0.1 M) recovers >90% adsorbed metals. Cyclic TGA confirms adsorbent stability after reuse .

Properties

Molecular Formula |

Cl4CuH12N2O2 |

|---|---|

Molecular Weight |

277.5 g/mol |

IUPAC Name |

diazanium;copper;tetrachloride;dihydrate |

InChI |

InChI=1S/4ClH.Cu.2H3N.2H2O/h4*1H;;2*1H3;2*1H2/q;;;;+2;;;;/p-2 |

InChI Key |

LLMDTWKBBWCWNN-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.